molecular formula C13H22N6O B1619878 s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- CAS No. 21868-44-0

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-

Cat. No.: B1619878
CAS No.: 21868-44-0
M. Wt: 278.35 g/mol
InChI Key: VWAKJKCNEQAWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- is a compound belonging to the s-triazine family, characterized by a triazine ring structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- typically involves the reaction of 2-amino-4-chloro-6-(piperidinomethyl)-s-triazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new s-triazine derivatives with different substituents .

Scientific Research Applications

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    Altretamine: An s-triazine derivative used in cancer therapy.

    Gedatolisib: Another s-triazine derivative with anticancer properties.

    Enasidenib: Used in leukemia therapy.

Uniqueness

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its morpholino and piperidinomethyl groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-morpholin-4-yl-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O/c14-12-15-11(10-18-4-2-1-3-5-18)16-13(17-12)19-6-8-20-9-7-19/h1-10H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAKJKCNEQAWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC(=NC(=N2)N3CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176269
Record name s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21868-44-0
Record name s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Reactant of Route 2
Reactant of Route 2
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Reactant of Route 3
Reactant of Route 3
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Reactant of Route 4
Reactant of Route 4
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Reactant of Route 5
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Reactant of Route 6
Reactant of Route 6
s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.